Epinine
Overview
Description
Epinine, also known as N-methyldopamine or deoxyepinephrine, is a natural medicine with properties similar to catecholamine and pharmacologic properties similar to epinephrine . It is present in several insects and plants .
Synthesis Analysis
Epinine can be analyzed using a carbon paste electrode modified with CuO nanoparticles and n-hexyl-3-methylimidazolium hexafluorophosphate (CPE/CuO-NPs/HMIPF6). This method can improve the sensitivity of epinine electro-oxidation and reduce the overvoltage of this drug compared to an unmodified electrode .
Molecular Structure Analysis
The molecular formula of Epinine is C9H13NO2. It has an average mass of 167.205 Da and a mono-isotopic mass of 167.094635 Da .
Chemical Reactions Analysis
Epinine can be analyzed using a voltammetric sensor based on MWCNTs/ZnCo-ZIF nanocomposite and ionic liquid modified electrode. The sensor has a commendable voltammetric response over the electro-oxidation of epinine .
Physical And Chemical Properties Analysis
Epinine has a molecular formula of C9H13NO2. It has an average mass of 167.205 Da and a mono-isotopic mass of 167.094635 Da .
Scientific Research Applications
Epinine as a Metabolite of Ibopamine in Heart Failure Treatment : Epinine is the pharmacologically active hydrolysis product of ibopamine, a prodrug studied for treating congestive heart failure. A method for simultaneous determination of catecholamines and epinine in plasma and urine using high-performance liquid chromatography has been developed, highlighting its relevance in clinical settings (Boomsma et al., 1992).
Epinine's Dopaminergic and Adrenergic Properties : Another study developed a method for the simultaneous determination of epinine and catecholamine plasma levels, emphasizing epinine's dopaminergic and adrenergic properties. The research suggests epinine affects plasma catecholamine levels in heart failure patients (Musso et al., 1990).
Comparative Study with Hordenine : A quantum chemical study compared epinine with hordenine, investigating their structures, vibrational assignments, and thermal and electronic properties. This comparison provides insights into the reactive nature of epinine and similar compounds (Dwivedi et al., 2014).
Electrophysiological and Mechanical Effects : Epinine's electrophysiological and mechanical effects were studied in frog atrial fibres, demonstrating increases in action potential and peak tension. This suggests epinine's mechanism involves an increase in slow calcium current, independent of cAMP concentration (Soustre & Rakotonirina, 1981).
Epinine Formation in Adrenal Medulla : Research showed endogenous epinine formation in pig and bovine adrenal medulla, suggesting a pathway in adrenaline formation (Laduron et al., 1974).
Long-term Therapy Effects in Heart Failure : A study investigated the effects of long-term therapy with oral ibopamine (epinine) on hemodynamics and exercise capacity in heart failure patients, highlighting its potential in clinical applications (Rajfer et al., 1986).
Metabolism by Brain Endothelium : Epinine's metabolism by brain endothelium was studied, showing its degradation by monoamine oxidase and its potential use as a prodrug for brain delivery (Scriba & Borchardt, 1989).
Presence in Parkinsonian and Normal Human Brains : The identification of epinine in parkinsonian and normal human brains suggests its potential role in neurological conditions (Kajita et al., 1993).
Effects on Human Renal Arteries : Epinine's vasodilatory effects via D1-receptor activation on human renal arteries were characterized, providing insights into its pharmacological action (Schwinger et al., 1996).
Dopaminergic and Adrenergic Effects in Healthy Volunteers : A study on healthy volunteers showed dopaminergic and adrenergic effects of epinine, providing evidence for its selective receptor activation at different doses (Daul et al., 1995).
Cardiac and Artery Actions : The study of epinine's effects on myocardium, coronary artery, and pulmonary artery in human tissues revealed its potential for treating heart failure (Schwinger et al., 1993).
Analytical Methods for Epinine Detection : Various analytical methods have been developed for epinine detection in biological media, highlighting its importance in pharmacokinetics and drug monitoring (Gifford et al., 1986).
Electrochemical Sensor for Epinine Determination : A study on the fabrication of an electrochemical sensor for epinine determination amplified with MgO/CNTs Nanocomposite and Ionic Liquid presents a novel method for epinine analysis (Shahraki et al., 2021).
Intracameral Use in Eye Surgery : The mydriatic effect of intracameral epinine hydrochloride was compared to phenylephrine in a porcine eye model, suggesting its potential use in ophthalmic procedures (Lundberg & Behndig, 2009).
Mass Spectrometry Identification : Mass fragmentographic identification of epinine in adrenal medulla and enzymic methylation studies highlight its importance in biochemical research (Claeys et al., 1974).
Synthesis and Characterization of Nanocomposites for Detection : A study on the synthesis and characterization of GO/ZIF-67 Nanocomposite for the determination of Epinine showcases advanced material science applications in the analysis of epinine (Shahsavari et al., 2022).
Synthesis of Deuterium Labeled Epinines : The synthesis of deuterium-labeled epinines for research purposes illustrates the chemical manipulation of epinine for specific scientific applications (Sinhababu & Borchardt, 1985).
Determination in Human Urine : A method for determining epinine in human urine using high-performance liquid chromatography coupled with electrochemical detection was developed, indicating its utility in clinical and research settings (Hua et al., 1994).
Safety And Hazards
Future Directions
The development of ultrasensitive epinine electrochemical sensors, such as the one based on surface modification of carbon paste electrode (CPE) by using multi-walled carbon nanotubes (MWCNTs)/Zn-Co zeolite imidazolate framework (ZnCo-ZIF) and n-hexyl-3-methylimidazolium hexafluorophosphate ionic liquid (IL), is a promising future direction .
properties
IUPAC Name |
4-[2-(methylamino)ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKZFDYBISXGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198205 | |
Record name | Deoxyepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Deoxyepinephrine | |
CAS RN |
501-15-5 | |
Record name | Epinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyepinephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyepinephrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deoxyepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methylaminoethyl)pyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYEPINEPHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7339QLN1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Epinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188 - 189 °C | |
Record name | Epinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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